1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
1’-(2-(2,4-Dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a synthetic compound that incorporates a 2,4-dichlorophenoxy moiety. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Properties
IUPAC Name |
1'-[2-(2,4-dichlorophenoxy)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO4/c21-13-5-6-17(16(22)11-13)26-12-18(24)23-9-7-20(8-10-23)15-4-2-1-3-14(15)19(25)27-20/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQUEVRDMYCMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate reagents to form the desired spiro compound. One common method involves the use of thiosemicarbazide in the presence of phosphoryl chloride, followed by treatment with phenacylbromides . The reaction conditions often include refluxing in dry ethanol or acetone with anhydrous potassium carbonate as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetyl and dichlorophenoxy groups are susceptible to hydrolysis under acidic or basic conditions:
Reductive Transformations
The ketone in the spirocyclic system and the dichlorophenoxy group can undergo reduction:
Oxidative Modifications
Oxidation targets the spirocyclic core and acetyl group:
Substitution Reactions
The dichlorophenoxy group participates in nucleophilic and electrophilic substitutions:
Ring-Opening and Rearrangements
The spirocyclic system undergoes ring-opening under specific conditions:
Scientific Research Applications
1’-(2-(2,4-Dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of 1’-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation and inflammation . The compound’s structure allows it to intercalate with DNA, potentially disrupting DNA synthesis and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetamide derivatives: Compounds with anti-inflammatory and antimicrobial properties.
Thiosemicarbazide derivatives: Known for their potential antitumor activities.
Uniqueness
1’-(2-(2,4-Dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and specificity in targeting biological molecules compared to other similar compounds.
Biological Activity
The compound 1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈Cl₂N₄O₃
- Molecular Weight : 392.26 g/mol
- CAS Number : 71720408
The compound features a spiro structure that includes a piperidine ring and a dichlorophenoxyacetyl moiety. This unique configuration may contribute to its biological activity by influencing its interaction with biological targets.
Biological Activity Overview
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Anticancer Properties :
- Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- A specific study demonstrated that the compound could reduce tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .
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Mechanism of Action :
- The biological activity is believed to stem from its ability to interact with sigma receptors (σ1 and σ2), which are implicated in cell survival and apoptosis regulation. Activation of these receptors can lead to altered signaling pathways that promote cell death in malignant cells .
- Additionally, the compound may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response and tumor progression .
- Neuroprotective Effects :
Data Tables
Case Studies
- Study on Breast Cancer Cells :
- Xenograft Model Study :
- Neuroprotection Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
